molecular formula C22H21N3O3 B11378862 5-[(4-ethoxyphenyl)amino]-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(4-ethoxyphenyl)amino]-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11378862
M. Wt: 375.4 g/mol
InChI Key: YASFBXZCDRRROM-VGOFMYFVSA-N
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Description

5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features ethoxyphenyl groups attached to the oxazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethoxyaniline with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as cyanogen bromide, to form the oxazole ring. The reaction conditions often require the use of a solvent like ethanol and a catalyst to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring or the ethoxyphenyl groups.

    Substitution: The compound can undergo substitution reactions, where the ethoxy groups can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:

The uniqueness of 5-[(4-ETHOXYPHENYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

5-(4-ethoxyanilino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H21N3O3/c1-3-26-18-10-5-16(6-11-18)7-14-21-25-20(15-23)22(28-21)24-17-8-12-19(13-9-17)27-4-2/h5-14,24H,3-4H2,1-2H3/b14-7+

InChI Key

YASFBXZCDRRROM-VGOFMYFVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NC3=CC=C(C=C3)OCC)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NC3=CC=C(C=C3)OCC)C#N

Origin of Product

United States

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